molecular formula C12H9NO4 B1362433 methyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate CAS No. 40349-49-3

methyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate

Cat. No.: B1362433
CAS No.: 40349-49-3
M. Wt: 231.2 g/mol
InChI Key: MCQKOFWQPCQEBG-UHFFFAOYSA-N
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Description

Methyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate is an organic compound that belongs to the class of maleimides. Maleimides are known for their versatile applications in various fields due to their unique chemical structure, which includes an activated double bond and an imide group. This compound is of particular interest in scientific research and industrial applications due to its reactivity and potential biological activities.

Mechanism of Action

Target of Action

Methyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate, also known as methyl 4-(2,5-dioxopyrrol-1-yl)benzoate, is a derivative of 1H-pyrrole-2,5-diones, commonly referred to as maleimides . Maleimides have been found to exhibit selective inhibitory activity against various proteins, including the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin , and enzyme kinase, which plays a vital role in the intracellular signaling mechanism of all living organisms .

Mode of Action

The compound contains two important structural fragments: an activated double bond and an imide group . These structural features allow it to easily take up a variety of nucleophilic and electrophilic reagents . It can enter cycloaddition reactions and also undergo facile polymerization and copolymerization with various unsaturated compounds .

Biochemical Pathways

The compound’s interaction with its targets can lead to changes in various biochemical pathways. For instance, its inhibitory activity against cyclooxygenase can affect the biosynthesis of prostaglandin . Similarly, its interaction with enzyme kinase can influence the intracellular signaling mechanism .

Result of Action

The compound’s action can result in diverse biological activities. For example, derivatives of maleimides have been found to exhibit anticandidiasis and antituberculosis properties . They have also been used to synthesize succinimides with high antitumor, antiarrhythmic, antihistamine, anticholesteremic, and hypnotic and sedative activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate typically involves the reaction of 4-aminobenzoic acid with maleic anhydride. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. The reaction conditions generally include:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroquinones.

    Substitution: Nucleophilic substitution reactions can occur at the activated double bond.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted maleimides, hydroquinones, and quinones, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
  • N-(2-hydroxyethyl)maleimide
  • 3-maleimidobenzoic acid chloride

Uniqueness

Methyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate stands out due to its ester functional group, which can be hydrolyzed to yield the corresponding acid. This additional functional group provides more versatility in chemical modifications and applications compared to its analogs .

Properties

IUPAC Name

methyl 4-(2,5-dioxopyrrol-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c1-17-12(16)8-2-4-9(5-3-8)13-10(14)6-7-11(13)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQKOFWQPCQEBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10301616
Record name methyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10301616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40349-49-3
Record name 40349-49-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144972
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10301616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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